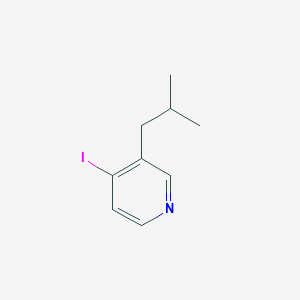

4-Iodo-3-isobutylpyridine

Description

Significance of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govmdpi.com The carbon-halogen bond allows for the introduction of various functional groups, enabling the rapid expansion of structure-activity relationships (SAR) in drug discovery. nih.gov This has made the development of selective halogenation methods for pyridines a significant area of research. The reliability and flexibility of using halogenated pyridines in synthetic methodologies have made them one of the most utilized approaches from lead generation to lead optimization in the pharmaceutical industry. nih.gov

Historical Context of Pyridine (B92270) Derivatization

Historically, pyridine was first extracted from coal tar. researchgate.net The first synthesis of pyridine was achieved in 1876 from acetylene (B1199291) and hydrogen cyanide. researchgate.net Over the years, more efficient synthetic methods have been developed, moving away from the inefficient extraction from coal tar, which only contains about 0.1% pyridine. bldpharm.com The derivatization of the pyridine ring, including halogenation, has been a subject of study for over a century. However, achieving regioselectivity in these reactions has often been a challenge, requiring innovative synthetic strategies. The development of methods for the selective introduction of functional groups onto the pyridine ring continues to be an active area of research.

Research Trajectories and Open Questions for 4-Iodo-3-isobutylpyridine

Currently, there is a notable lack of specific research focused on this compound. A search of scientific databases reveals its existence, as evidenced by commercial availability from chemical suppliers, but detailed studies on its synthesis, reactivity, and applications are not readily found. This presents a clear research opportunity. Key open questions for this compound include:

What are the most efficient and selective methods for the synthesis of this compound?

What are the full spectroscopic and physical properties of the purified compound?

How does the isobutyl group at the 3-position influence the reactivity of the C-I bond at the 4-position in cross-coupling reactions?

What novel derivatives can be synthesized from this compound, and what are their potential applications in medicinal chemistry or materials science?

The exploration of these questions could unlock the synthetic potential of this currently obscure halogenated pyridine.

Interactive Data Tables

Due to the limited available data for this compound, the following tables provide the known information for this compound, alongside data for the related and well-characterized compound, 4-Iodopyridine (B57791), for comparative purposes.

Table 1: Physical and Chemical Properties

| Property | This compound | 4-Iodopyridine |

| Molecular Formula | C9H12IN nih.gov | C5H4IN |

| Molecular Weight | 261.10 g/mol nih.gov | 205.00 g/mol |

| CAS Number | Not Available nih.gov | 15854-87-2 |

| Appearance | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

| Melting Point | Not specified | Not specified |

| Density | Not specified | Not specified |

Table 2: Spectroscopic Data

| Spectroscopic Data | This compound | 4-Iodopyridine |

| ¹H NMR | Data not available | Available in spectral databases |

| ¹³C NMR | Data not available | Available in spectral databases |

| Mass Spectrometry | Data not available | GC-MS data available |

| IR Spectroscopy | Data not available | ATR-IR data available |

Detailed Research Findings

As of the latest literature review, specific research findings on the synthesis and reactivity of this compound are not published. However, the general principles of pyridine chemistry allow for informed speculation on its potential utility. The presence of the iodine atom at the 4-position makes it a prime candidate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. nih.govmdpi.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The isobutyl group at the 3-position may exert a steric influence on the reactivity of the nearby iodo group, potentially modulating its reactivity in cross-coupling reactions compared to the unsubstituted 4-iodopyridine. This could be advantageous in certain synthetic contexts where fine-tuning of reactivity is desired.

The synthesis of this compound would likely involve the iodination of 3-isobutylpyridine (B84229). The directing effects of the isobutyl group and the pyridine nitrogen would need to be carefully considered to achieve the desired regioselectivity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12IN |

|---|---|

Molecular Weight |

261.10 g/mol |

IUPAC Name |

4-iodo-3-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12IN/c1-7(2)5-8-6-11-4-3-9(8)10/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

UJTVDDADOORAQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=CN=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for 4 Iodo 3 Isobutylpyridine

Strategies for Regioselective Iodination of Substituted Pyridines

The introduction of an iodine atom at the C4-position of a 3-substituted pyridine (B92270) ring is the crucial step in the synthesis of 4-iodo-3-isobutylpyridine. The regioselectivity of this reaction is governed by the electronic and steric effects of the isobutyl substituent and the inherent reactivity of the pyridine core. Several strategies have been developed to control the position of iodination on the pyridine ring.

Direct C-H iodination involves the electrophilic substitution of a hydrogen atom on the pyridine ring with an iodine atom. For electron-rich aromatic systems, this can be straightforward, but the electron-deficient nature of the pyridine ring often necessitates harsh conditions or the use of highly reactive iodinating agents. The isobutyl group at the C3 position is an electron-donating group, which activates the ring towards electrophilic substitution, primarily at the ortho (C2, C4) and para (C6) positions. However, the pyridine nitrogen strongly deactivates the alpha (C2, C6) positions, making the C4 and C5 positions potential sites for functionalization.

Common reagents for direct iodination include molecular iodine (I₂) combined with an activating agent or a stronger electrophilic iodine source like N-Iodosuccinimide (NIS). The activation of I₂ can be achieved with silver salts, such as silver triflate (AgOTf), which generate a more potent electrophilic species. researchgate.net Another approach involves using elemental iodine activated by reagents like Selectfluor™ (F-TEDA-BF₄), which has proven effective for iodinating sterically hindered alkyl-substituted benzenes and can be applied to heterocyclic systems. organic-chemistry.org The use of NIS, often in the presence of a catalytic amount of a strong acid like trifluoroacetic acid, provides a mild and effective method for the iodination of various aromatic and heteroaromatic compounds. organic-chemistry.org

A radical-based direct C-H iodination protocol has also been developed, which can offer alternative regioselectivity. researchgate.net Such methods can achieve C3 and C5 iodination of pyridines, depending on the substrate and reaction conditions. rsc.orgscispace.com

To overcome the challenges of regioselectivity in direct electrophilic substitution, methods involving the formation of organometallic intermediates are widely employed. rsc.org These strategies typically involve a site-selective deprotonation (metalation) of the pyridine ring, followed by quenching the resulting organometallic species with an iodine source.

For 3-substituted pyridines, deprotometalation using a strong base, such as a mixed lithium-zinc base (e.g., LiTMP-ZnCl₂), can achieve high regioselectivity. researchgate.net The position of metalation is directed by the substituent. In the case of 3-isobutylpyridine (B84229), metalation is expected to occur at the C4 position due to a combination of electronic activation from the isobutyl group and avoidance of the deactivated C2 position. Once the C4-pyridylmetal species is formed, it can be intercepted by an electrophilic iodine source, such as molecular iodine (I₂), to yield this compound with high precision.

More advanced methodologies involve the generation of highly reactive pyridyne intermediates. nih.govrsc.org For instance, a 3-chloro-2-alkoxypyridine can undergo regioselective lithiation at the C4 position. Subsequent elimination can generate a 3,4-pyridyne, which can then be trapped by a nucleophile and an electrophile in a controlled manner. While complex, this approach allows for the introduction of two different functional groups, including iodine, at the C3 and C4 positions. rsc.org

A summary of potential organometallic approaches is presented below.

| Method | Description | Key Reagents | Reference |

| Directed Deprotometalation | Site-selective deprotonation of the C-H bond at the 4-position, followed by quenching with iodine. | LiTMP/ZnCl₂, n-BuLi | researchgate.net |

| Halogen-Metal Exchange | Exchange of a halogen (e.g., Br) at the 4-position with a metal, followed by quenching. | n-BuLi, Mg | rsc.org |

| Pyridyne Intermediate | Generation of a 3,4-pyridyne intermediate from a di-substituted precursor, followed by trapping. | n-BuLi, RMgX, I₂ | nih.govrsc.org |

Methods that generate the reactive iodinating species in situ offer advantages in terms of handling and safety, avoiding the use of corrosive and volatile molecular iodine. These protocols typically start with a stable and inexpensive iodide salt, such as sodium iodide (NaI) or potassium iodide (KI).

One common strategy involves the oxidation of the iodide salt to generate a more reactive iodine species. For example, a system of NaI and potassium persulfate (K₂S₂O₈) can generate an iodo radical in situ, which then participates in the iodination reaction. rsc.orgscispace.com Another patented method for iodinating 4-hydroxypyridine (B47283) describes the slow oxidation of sodium iodide using a mixture of sodium chlorite (B76162) and sodium hypochlorite, a technique that could be adapted for other pyridine derivatives. google.com This method benefits from the high reactivity of the iodine generated in situ. google.com

Electrochemical methods represent a green alternative for the in situ generation of iodinating agents. mdpi.com By applying an electric potential to a solution containing an iodide salt, reactive iodine species (I₂ or I⁺) can be generated at an electrode surface, avoiding the need for chemical oxidants altogether. This approach offers high control over the reaction and minimizes waste. mdpi.com

Precursor Synthesis and Functionalization toward the Isobutylpyridine Core

The foundational precursor for the synthesis of this compound is 3-isobutylpyridine itself. This starting material is typically synthesized from commercially available and inexpensive 3-picoline (3-methylpyridine).

The most common method involves the alkylation of the methyl group of 3-picoline. This is generally achieved by first deprotonating the methyl group with a strong base to form a pyridinylmethyl anion, which is then reacted with an appropriate electrophile. A typical procedure involves the use of sodium amide (NaNH₂) in liquid ammonia (B1221849) to generate the nucleophile, which is subsequently reacted with isopropyl bromide or a similar isobutyl precursor to form the desired 3-isobutylpyridine. lookchem.comacs.orgresearchgate.net A known procedure reports achieving an 81% yield for this transformation. researchgate.net

The reaction scheme is as follows: 3-Picoline → [NaNH₂] → 3-Picolyl Sodium → [Isopropyl Bromide] → 3-Isobutylpyridine

This two-step, one-pot synthesis provides a straightforward and efficient route to the required isobutylpyridine core, which can then undergo regioselective iodination as described in the previous sections. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

For a directed organometallic iodination approach, the following parameters would be critical:

Base: The choice of base (e.g., n-BuLi, LDA, LiTMP/ZnCl₂) affects the efficiency and regioselectivity of the deprotonation step.

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically required to stabilize the organometallic intermediates.

Temperature: Deprotonation reactions are usually performed at low temperatures (-78 °C to 0 °C) to prevent side reactions, while the subsequent quench with iodine may be performed at a similar or slightly higher temperature.

Iodine Source: Molecular iodine (I₂) is the most common electrophile, but others like 1,2-diiodoethane (B146647) can also be used.

The following table illustrates a hypothetical optimization study for the C4-iodination of 3-isobutylpyridine via a deprotometalation strategy.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Quench Reagent | Yield (%) |

| 1 | n-BuLi (1.1) | THF | -78 | 2 | I₂ | 65 |

| 2 | LDA (1.1) | THF | -78 | 2 | I₂ | 72 |

| 3 | LiTMP/ZnCl₂ (1.2) | THF | -40 to -20 | 3 | I₂ | 85 |

| 4 | LiTMP/ZnCl₂ (1.2) | Et₂O | -40 to -20 | 3 | I₂ | 78 |

| 5 | LiTMP/ZnCl₂ (1.2) | THF | -78 | 3 | I₂ | 75 |

This table is a representative example based on general principles of pyridine metalation and does not reflect experimentally verified data for this specific reaction.

Optimization would involve screening different bases, solvents, and temperature/time profiles to maximize the formation of the C4-metalated intermediate and its subsequent conversion to the desired 4-iodo product while minimizing the formation of other isomers (e.g., 2-iodo-3-isobutylpyridine). mountainscholar.org

Green Chemistry and Sustainable Protocols in this compound Production

Modern synthetic chemistry places a strong emphasis on sustainability. Several green chemistry principles can be applied to the synthesis of this compound, particularly in the iodination step, to reduce environmental impact.

Mechanochemistry (Solvent-Free Synthesis): One eco-friendly approach is to perform the reaction under solvent-free conditions using mechanical grinding (mechanochemistry). mdpi.com For the iodination of pyrimidine (B1678525) derivatives, a method using solid iodine and a silver salt (AgNO₃) as an electrophilic iodinating agent under grinding conditions has been developed. semanticscholar.orgnih.gov This technique offers short reaction times (20-30 minutes), high yields (70-98%), and avoids the use of toxic solvents. mdpi.comsemanticscholar.org

Ultrasound-Assisted Synthesis: Ultrasonic irradiation is another green tool that can enhance reaction rates and efficiency. acs.orgnih.gov An ultrasound-assisted method for the iodination of imidazo[1,2-α]pyridines using molecular iodine in a green alcohol solvent has been reported. acs.org This approach significantly improves reaction efficiency compared to conventional heating and maximizes iodine atom economy. nih.gov

Aqueous Media and Electrochemical Methods: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. Iodine-catalyzed reactions, including the synthesis of N-fused imidazoles, have been successfully carried out in aqueous media. nih.gov Furthermore, as mentioned in section 2.1.3, electrochemical iodination in water using iodide salts as the iodine source presents a promising green alternative. mdpi.com This method avoids chemical oxidants and often proceeds under mild conditions with high efficiency.

| Green Approach | Description | Advantages | Reference |

| Mechanochemistry | Solid-state reaction performed by grinding reagents together. | Solvent-free, rapid, high yield. | mdpi.comsemanticscholar.orgnih.gov |

| Sonochemistry | Use of ultrasound to accelerate the reaction. | Increased efficiency, lower energy, mild conditions. | acs.orgnih.gov |

| Aqueous Synthesis | Using water as the reaction solvent. | Environmentally benign, safe. | nih.gov |

| Electrochemistry | In situ generation of iodinating agent using electricity. | Avoids chemical oxidants, high control, green. | mdpi.com |

Solvent-Free and Aqueous Media Syntheses

The use of water as a solvent or conducting reactions in the absence of a solvent are cornerstones of green chemistry, minimizing the environmental impact of chemical processes.

Aqueous Media Synthesis:

The direct iodination of pyridine derivatives in aqueous media presents an attractive, environmentally friendly approach. Historically, methods for the iodination of aminopyridines have utilized aqueous solutions of iodine and potassium iodide. For instance, the synthesis of 2-amino-5-iodopyridine (B21400) has been achieved by treating 2-aminopyridine (B139424) with an aqueous iodine-potassium iodide solution. google.com This suggests that a similar approach could be investigated for the direct C-H iodination of 3-isobutylpyridine. The reaction would likely involve the electrophilic substitution of a hydrogen atom on the pyridine ring with iodine. The regioselectivity of such a reaction would be a critical factor to control, as the isobutyl group at the 3-position and the nitrogen atom in the ring will direct the incoming electrophile.

Furthermore, iodine has been employed as a catalyst in aqueous media for the synthesis of more complex pyridine-containing heterocycles, such as 2-arylimidazo[1,2-a]pyridines. nih.govacs.org In these reactions, iodine is believed to act as a Lewis acid, activating the substrate towards cyclization. nih.gov This demonstrates the feasibility of using iodine-based reagents in water for transformations involving pyridine rings. Spectrophotometric studies have also shown that pyridine bases can form complexes with iodine in aqueous solutions, which could modulate the reactivity of the iodinating species. bio-conferences.org

A proposed general reaction for the aqueous iodination of a 3-substituted pyridine is shown below:

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating solvent waste. Mechanical grinding is a technique that has been successfully applied to the iodination of pyrimidine derivatives. mdpi.com In this method, solid reactants are ground together, often with a catalyst, to initiate the chemical transformation. For example, the iodination of uracil (B121893) has been achieved by grinding it with solid iodine and silver nitrate. mdpi.com This solvent-free approach could be adapted for the synthesis of this compound. A potential reaction setup would involve grinding 3-isobutylpyridine with an iodinating agent, such as N-iodosuccinimide (NIS) or molecular iodine, possibly with a solid-supported catalyst to enhance reactivity and selectivity.

A general scheme for a solvent-free iodination is as follows:

| Reactant | Iodinating Agent | Conditions | Product | Yield (%) | Reference (for analogous reaction) |

| 2-Aminopyridine | I2/KI | Aqueous solution | 2-Amino-5-iodopyridine | Not specified | google.com |

| Uracil | I2/AgNO3 | Solvent-free, grinding | 5-Iodouracil | 70-98 | mdpi.com |

| Anisole | NIS/FeCl3 | [BMIM]NTf2 (Ionic Liquid) | p-Iodoanisole | ~90 | core.ac.uk |

Table 1: Examples of Iodination Reactions in Aqueous Media and Solvent-Free Conditions for Analogous Compounds

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating methods.

The application of microwave irradiation can be particularly effective for the synthesis of substituted pyridines. researchgate.net For the preparation of this compound, a microwave-assisted approach could be employed in a trans-halogenation reaction. If a chloro- or bromo-precursor, such as 4-chloro-3-isobutylpyridine (B13675131) or 4-bromo-3-isobutylpyridine, is available, it could be converted to the corresponding iodide. A study on the microwave-assisted trans-halogenation of various chloro- and bromo-substituted quinolines, isoquinolines, and pyridines to their iodinated counterparts has shown high yields. acs.org This process typically involves heating the halo-precursor with a source of iodide, such as sodium iodide, in the presence of a reagent like acetic anhydride (B1165640) under microwave irradiation. acs.org

Additionally, microwave energy has been successfully used in the synthesis of complex heterocyclic systems involving pyridine rings, such as imidazo[1,2-a]pyridines and their salts, demonstrating the general applicability of this technology to pyridine chemistry. rsc.orgmdpi.com

A representative scheme for microwave-assisted trans-halogenation is:

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference (for analogous reaction) |

| Chloro/Bromo-quinolines/pyridines | NaI, Acetic Anhydride | Microwave irradiation | Iodo-quinolines/pyridines | High | acs.org |

| Arylglyoxals, 1,3-dicarbonyls, 2-aminopyridines | I2 | Microwave irradiation | 2,3-disubstituted imidazo[1,2-a]pyridines | Good to Very Good | rsc.org |

Table 2: Examples of Microwave-Assisted Syntheses of Iodinated Heterocycles and Pyridine Derivatives

Catalysis in Environmentally Benign Conditions (e.g., Ionic Liquids)

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. They can also act as catalysts or co-catalysts in various chemical transformations.

The synthesis of this compound could potentially be achieved through an iron-catalyzed iodination reaction in an ionic liquid. A highly regioselective method for the iodination of arenes, including pyridine derivatives, has been developed using iron(III) chloride as a catalyst and N-iodosuccinimide (NIS) as the iodinating agent in a triflimide-based ionic liquid, [BMIM]NTf2. core.ac.uk This system was shown to be effective for the late-stage iodination of medicinally important compounds. core.ac.uk The ionic liquid not only acts as the solvent but also enhances the Lewis acidity of the iron catalyst, leading to faster reaction rates. core.ac.uk

Another potential route involves the diazotization of an amino-precursor followed by iodination. Acidic ionic liquids, such as N-methyl-2-pyrrolidonum hydrosulfate ([H-NMP]HSO4), have been used as both the solvent and catalyst for the one-pot diazotization-iodination of aromatic amines to produce aryl iodides in good yields under mild conditions. ijcce.ac.ir If 3-isobutyl-4-aminopyridine were available, this method could provide a pathway to the target molecule.

The interaction of iodine with pyridine bases has also been studied in ionic liquids, which can stabilize iodine species and facilitate reactions. researchgate.net

A general reaction scheme for the iron-catalyzed iodination in an ionic liquid is:

| Substrate | Iodinating Agent/Catalyst | Solvent | Product | Yield (%) | Reference (for analogous reaction) |

| Anisole | NIS / FeCl3 | [BMIM]NTf2 | p-Iodoanisole | 86 | core.ac.uk |

| Aromatic Amines | NaNO2, NaI / [H-NMP]HSO4 | [H-NMP]HSO4 | Aryl Iodides | Moderate to Good | ijcce.ac.ir |

Table 3: Examples of Catalytic Iodination in Ionic Liquids for Analogous Compounds

Chemical Reactivity and Advanced Derivatization of 4 Iodo 3 Isobutylpyridine

Cross-Coupling Reactions Involving the Carbon-Iodine Bond

The C(sp²)–I bond in 4-Iodo-3-isobutylpyridine is the primary site for derivatization through cross-coupling chemistry. The high reactivity of aryl iodides in oxidative addition to palladium(0) complexes makes this substrate ideal for numerous C-C and C-heteroatom bond-forming reactions. fishersci.co.ukyonedalabs.com

Palladium-catalyzed reactions are central to the modification of this compound, enabling the introduction of a diverse range of substituents. The general order of reactivity for halides in these couplings is I > Br > OTf > Cl, placing iodo-substituted compounds like this compound among the most reactive electrophiles. fishersci.co.ukyonedalabs.com

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with various organoboron compounds, such as boronic acids or their esters. libretexts.orgorganic-chemistry.org The reaction is valued for the mild conditions and the low toxicity of the boron reagents. fishersci.co.uk It typically involves a palladium catalyst, a base, and a suitable solvent system, which can often include water. fishersci.co.ukyonedalabs.com The choice of catalyst, often a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand, is crucial for achieving high yields. organic-chemistry.org

| Coupling Partner | Catalyst System | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Isobutyl-4-phenylpyridine |

| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-Isobutyl-4-(thiophen-2-yl)pyridine |

| Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/Water | 3-Isobutyl-4-methylpyridine |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | THF | 3-Isobutyl-4-vinylpyridine |

Heck Reaction: The Heck reaction provides a method for the arylation of alkenes. nih.gov In this context, this compound can be coupled with various alkenes, such as acrylates, styrenes, or simple olefins, to introduce a substituted vinyl group at the 4-position of the pyridine (B92270) ring. The reaction is typically catalyzed by a palladium source and requires a base to neutralize the hydrogen halide formed during the catalytic cycle. frontiersin.org

| Alkene Partner | Catalyst | Base | Solvent | Product |

| Ethyl acrylate | Pd(OAc)₂ | Et₃N | DMF | Ethyl (E)-3-(3-isobutylpyridin-4-yl)acrylate |

| Styrene | Pd(PPh₃)₄ | NaOAc | Acetonitrile (B52724) | (E)-3-Isobutyl-4-styrylpyridine |

| 1-Octene | Pd EnCat® 40 | Et₄NCl / AcONa | Ethanol | 3-Isobutyl-4-(oct-1-en-2-yl)pyridine |

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne. wikipedia.org The classic Sonogashira protocol employs a dual catalytic system of palladium and copper(I) iodide in the presence of an amine base. organic-chemistry.orglibretexts.org This method is highly efficient for creating arylalkynes and conjugated enynes under mild conditions, often at room temperature. wikipedia.org

| Alkyne Partner | Catalyst System | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 3-Isobutyl-4-(phenylethynyl)pyridine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | Toluene | 3-Isobutyl-4-((trimethylsilyl)ethynyl)pyridine |

| 1-Heptyne | Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | DMF | 3-Isobutyl-4-(hept-1-yn-1-yl)pyridine |

| Propargyl alcohol | PdCl₂(MeCN)₂ / CuI | Et₃N | Acetonitrile | 3-(3-Isobutylpyridin-4-yl)prop-2-yn-1-ol |

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org The organozinc reagent can be prepared in situ or as a stable compound, which then couples with this compound. organic-chemistry.org

| Organozinc Reagent | Catalyst | Solvent | Product |

| Phenylzinc chloride | Pd(P(t-Bu)₃)₂ | THF | 3-Isobutyl-4-phenylpyridine |

| Ethylzinc iodide | Ni(acac)₂ | DMPU | 4-Ethyl-3-isobutylpyridine |

| Alkynylzinc chloride | Pd(PPh₃)₄ | THF | 4-Alkynyl-3-isobutylpyridine |

| Benzylzinc bromide | PdCl₂(dppf) | Dioxane | 4-Benzyl-3-isobutylpyridine |

Stille Coupling: In the Stille reaction, this compound is coupled with an organostannane (organotin) reagent in the presence of a palladium catalyst. nih.gov While this reaction tolerates a wide variety of functional groups and the organotin reagents are stable, a significant drawback is the toxicity of the tin compounds. nih.gov

| Organostannane Reagent | Catalyst | Solvent | Product |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 3-Isobutyl-4-phenylpyridine |

| Tributyl(vinyl)stannane | Pd₂(dba)₃ | THF | 3-Isobutyl-4-vinylpyridine |

| Trimethyl(thiophen-2-yl)stannane | Pd(OAc)₂ / XPhos | Dioxane | 3-Isobutyl-4-(thiophen-2-yl)pyridine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows this compound to be coupled with a wide range of primary and secondary amines, anilines, and other N-heterocycles. The success of this transformation typically relies on the use of a palladium precatalyst, a bulky electron-rich phosphine ligand (such as XPhos, SPhos, or RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). rsc.org While highly effective, some amination reactions on unprotected bromo- or iodo-tryptophan derivatives have been noted to require harsh basic conditions and heating, which could pose challenges for sensitive substrates. nih.gov

| Amine Partner | Catalyst/Ligand | Base | Solvent | Product |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 4-(3-Isobutylpyridin-4-yl)morpholine |

| Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | N-(3-Isobutylpyridin-4-yl)aniline |

| Cyclohexylamine | Pd(OAc)₂ / DavePhos | KOt-Bu | 1,4-Dioxane | N-Cyclohexyl-3-isobutylpyridin-4-amine |

| Pyrrolidine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 1-(3-Isobutylpyridin-4-yl)pyrrolidine |

Copper-catalyzed coupling reactions, such as the Ullmann condensation, serve as a classic and still relevant alternative to palladium-based methods for forming C-N, C-O, and C-S bonds. thieme-connect.de These reactions are particularly useful for coupling aryl halides with alcohols, phenols, amines, and thiols. Typically, these reactions require higher temperatures than their palladium-catalyzed counterparts and often use a stoichiometric amount of copper powder or a copper(I) salt. The development of ligands has allowed for milder reaction conditions in some cases.

| Nucleophile | Copper Source | Base | Solvent | Product |

| Phenol | CuI | K₂CO₃ | Pyridine | 3-Isobutyl-4-phenoxypyridine |

| Benzylamine | Cu₂O | Cs₂CO₃ | DMF | N-Benzyl-3-isobutylpyridin-4-amine |

| Thiophenol | Cu(OAc)₂ | Et₃N | DMSO | 3-Isobutyl-4-(phenylthio)pyridine |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction requires the ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. researchgate.net The pyridine ring is inherently electron-deficient, which should facilitate nucleophilic attack. However, in this compound, there are no strong activating groups like a nitro or cyano group in the critical 2- or 6-positions. The isobutyl group is an electron-donating group, which further deactivates the ring towards SNAr.

Consequently, direct displacement of the iodine atom by nucleophiles via a standard SNAr mechanism is generally unfavorable and inefficient compared to transition-metal-catalyzed pathways. googleapis.com While reactions with very strong nucleophiles (e.g., sodium methoxide) at high temperatures might force a substitution, these conditions lack generality and can lead to side reactions. For preparative purposes, cross-coupling reactions are vastly superior for functionalizing the 4-position of this specific substrate.

Metalation and Organometallic Transformations (e.g., Lithiation, Grignard Reactions)

The iodine atom of this compound can be exploited to generate potent organometallic intermediates through metal-halogen exchange.

Lithiation: Reaction of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) can effect a halogen-metal exchange to produce 3-isobutyl-4-lithiopyridine. google.com This lithiated intermediate is a powerful nucleophile and a versatile precursor that can react with a wide range of electrophiles to install various functional groups at the 4-position. nih.gov

| Electrophile | Reagent | Product |

| Carbon dioxide (CO₂) | 1. t-BuLi, -78 °C; 2. CO₂(s) | 3-Isobutylpyridine-4-carboxylic acid |

| Benzaldehyde | 1. n-BuLi, -78 °C; 2. PhCHO | (3-Isobutylpyridin-4-yl)(phenyl)methanol |

| N,N-Dimethylformamide (DMF) | 1. t-BuLi, -78 °C; 2. DMF | 3-Isobutylpyridine-4-carbaldehyde |

| Iodine (I₂) | 1. n-BuLi, -78 °C; 2. I₂ | This compound (starting material) |

Grignard Reactions: The corresponding Grignard reagent, (3-isobutylpyridin-4-yl)magnesium iodide, can be formed by treating this compound with magnesium metal (e.g., Rieke magnesium). This organomagnesium compound is a strong nucleophile, similar to the lithiated species, and can be used in a variety of subsequent C-C bond-forming reactions with carbonyl compounds, nitriles, and other electrophiles.

Electrophilic Aromatic Substitution on the Pyridine and Isobutyl Moieties

On the Pyridine Ring: Electrophilic aromatic substitution (EAS) on the pyridine ring is notoriously difficult. The lone pair of electrons on the ring nitrogen acts as a Lewis base, and under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the nitrogen becomes protonated. The resulting pyridinium (B92312) ion is severely electron-deficient and highly deactivated towards attack by an electrophile. If a reaction were to occur, it would be directed to the 3- and 5-positions, but the presence of existing substituents and the extreme deactivation make this pathway synthetically unviable for this compound.

On the Isobutyl Moiety: While classical EAS on the alkyl chain is not possible, modern synthetic methods allow for the selective functionalization of C(sp³)–H bonds. wisc.edu The isobutyl group possesses C-H bonds that could be targeted for radical-mediated reactions. The benzylic-type C-H bond adjacent to the pyridine ring (–CH₂–) is the most activated position for hydrogen atom abstraction due to the ability of the pyridine ring to stabilize an adjacent radical. Photocatalytic methods, for instance using decatungstate anions, have been shown to selectively functionalize C-H bonds based on steric and electronic factors, often targeting positions remote from bulky groups or adjacent to heteroatoms. acs.org Such a strategy could potentially be applied to introduce functionality onto the isobutyl side chain of this compound. wisc.edu

Chemo- and Regioselective Functionalization Strategies

The selective functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. The inherent polarity of the pyridine ring and the electronic nature of the substituents significantly influence the outcome of these reactions.

The C4-position of the pyridine ring, bearing the iodo group, is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. This is due to the high reactivity of the C-I bond in oxidative addition to Pd(0) catalysts. The isobutyl group at the C3-position can exert a steric influence, potentially modulating the approach of bulky coupling partners. However, in most standard cross-coupling reactions, functionalization is expected to occur exclusively at the C4-position.

A variety of cross-coupling reactions can be employed for the derivatization of this compound. These include, but are not limited to, Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds by coupling this compound with a range of organoboron reagents. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂, and a phosphine ligand. The choice of ligand can be crucial in optimizing the reaction, with bulky, electron-rich phosphines often providing the best results.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the method of choice. This reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. This reaction is generally high-yielding and tolerates a wide range of functional groups on the alkyne coupling partner.

Heck Coupling: The Heck reaction allows for the arylation or vinylation of this compound by coupling with alkenes. The regioselectivity of the addition to the alkene is influenced by the nature of the substituents on the alkene.

Buchwald-Hartwig Amination: This reaction provides a direct route to N-arylated or N-alkylated 3-isobutyl-4-aminopyridine derivatives by coupling this compound with primary or secondary amines. The choice of the palladium catalyst and ligand is critical to the success of this transformation, with specialized ligands developed by Buchwald and Hartwig often being employed.

Below is a table summarizing the expected outcomes of various chemo- and regioselective functionalization reactions on this compound based on established methodologies for similar 4-iodopyridine (B57791) derivatives.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Expected Product | Reference Analogy |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-3-isobutylpyridine | researchgate.net |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-3-isobutylpyridine | rsc.org |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | 4-Alkenyl-3-isobutylpyridine | mdpi.com |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 4-Amino-3-isobutylpyridine derivative | researchgate.net |

This table presents expected reactions based on general knowledge of palladium-catalyzed cross-coupling reactions on analogous substrates. Specific reaction conditions would require empirical optimization.

Carbonylation and Other C1 Insertion Reactions

The introduction of a carbonyl group or other single-carbon units (C1 insertion) into the this compound scaffold represents a valuable transformation, leading to key intermediates such as carboxylic acids, esters, amides, and aldehydes. These reactions are typically catalyzed by palladium complexes and involve the insertion of carbon monoxide (CO) or a CO surrogate into the carbon-iodine bond.

Palladium-Catalyzed Carbonylation: The carbonylation of aryl and heteroaryl halides is a well-established process. researchgate.net For this compound, treatment with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile can lead to a variety of carbonyl derivatives. researchgate.netthieme-connect.com For instance, conducting the reaction in the presence of an alcohol and a base will yield the corresponding ester, while using an amine will produce the amide. rsc.org The reaction conditions, particularly the CO pressure, temperature, and choice of ligand, are critical for achieving high efficiency and selectivity. acs.org

The general mechanism for palladium-catalyzed carbonylation involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by the insertion of CO into the resulting Pd-C bond to form a palladium-acyl complex. Subsequent nucleophilic attack on the acyl group and reductive elimination regenerates the Pd(0) catalyst and yields the carbonylated product. researchgate.net

Other C1 Insertion Reactions: Beyond carbonylation, other C1 insertion reactions can be envisaged. For example, the insertion of a carbene or a carbene equivalent could lead to the formation of a methylene (B1212753) bridge, although such reactions are less common for aryl iodides compared to other substrates. researchgate.netrsc.org The development of new catalytic systems is expanding the scope of C1 insertion reactions, potentially offering novel pathways for the derivatization of this compound. beilstein-journals.org

The following table outlines representative carbonylation reactions that could be applied to this compound, based on literature precedents for similar aryl iodides.

| Reaction Type | C1 Source | Nucleophile | Catalyst System (Typical) | Expected Product | Reference Analogy |

| Hydroxycarbonylation | CO | H₂O | Pd(OAc)₂, PPh₃, Et₃N | 3-Isobutylpyridine-4-carboxylic acid | researchgate.net |

| Alkoxycarbonylation | CO | R-OH | PdCl₂(PPh₃)₂, Base | Alkyl 3-isobutylpyridine-4-carboxylate | thieme-connect.com |

| Aminocarbonylation | CO | R₂NH | Pd(dba)₂, dppf, Base | N,N-Dialkyl-3-isobutylpyridine-4-carboxamide | researchgate.net |

This table illustrates potential carbonylation reactions based on established methods for aryl iodides. Optimization of reaction conditions for this compound would be necessary.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Iodo 3 Isobutylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 4-Iodo-3-isobutylpyridine, providing detailed information about the connectivity and chemical environment of each atom.

Proton (¹H) and Carbon (¹³C) NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic molecules. For this compound, these methods confirm the presence and connectivity of the pyridine (B92270) ring and the isobutyl substituent.

Research Findings: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the isobutyl group. The pyridine ring protons (H-2, H-5, and H-6) would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The substitution pattern dictates their specific shifts and coupling patterns. The H-2 proton, being adjacent to the nitrogen, is expected at the lowest field, likely appearing as a singlet or a narrow doublet. The H-5 and H-6 protons would likely appear as doublets, coupling with each other.

The isobutyl group protons would appear in the upfield region (δ 0.9-3.0 ppm). This would consist of a doublet for the two methyl groups (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (CH₂) attached to the pyridine ring.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon atoms of the pyridine ring are expected in the δ 120-160 ppm region. The carbon atom bearing the iodine (C-4) would be significantly shifted upfield due to the heavy atom effect, a characteristic feature in the spectra of iodo-substituted aromatics. The carbons of the isobutyl group would appear in the aliphatic region (δ 10-40 ppm). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign proton and carbon signals and confirm the connectivity between them. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2 | 8.2 - 8.4 (s) | - |

| C-2 | - | 150 - 155 |

| C-3 | - | 145 - 150 |

| C-4 | - | 95 - 105 |

| H-5 | 7.0 - 7.2 (d) | - |

| C-5 | - | 125 - 130 |

| H-6 | 8.3 - 8.5 (d) | - |

| C-6 | - | 155 - 160 |

| -CH₂- (isobutyl) | 2.6 - 2.8 (d) | 35 - 40 |

| -CH- (isobutyl) | 1.9 - 2.1 (m) | 28 - 33 |

| -CH₃ (isobutyl) | 0.9 - 1.0 (d) | 20 - 25 |

Heteronuclear NMR (e.g., ¹⁵N NMR)

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H NMR, offers direct insight into the electronic environment of the nitrogen atom in the pyridine ring.

Research Findings: The chemical shift of the nitrogen atom in pyridines is sensitive to substitution and electronic effects. For this compound, the ¹⁵N chemical shift would provide valuable data for comparison with other pyridine derivatives and for computational studies. The expected ¹⁵N shift for a substituted pyridine like this would be in the range of -70 to -140 ppm relative to nitromethane. The electron-donating isobutyl group and the electron-withdrawing (via inductive effect) but also polarizable iodine atom would influence the final chemical shift, making it a unique fingerprint for the molecule.

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Research Findings: In an electron ionization (EI) mass spectrum, this compound (molar mass: 261.10 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z = 261. bldpharm.com The high-resolution mass spectrum would confirm the elemental composition (C₉H₁₂IN).

The fragmentation pattern would be characterized by several key pathways:

Loss of Iodine: A major fragmentation pathway would be the cleavage of the C-I bond, resulting in a significant peak at m/z = 134, corresponding to the [M-I]⁺ fragment (the 3-isobutylpyridinyl cation).

Benzylic-type Cleavage: Cleavage of the bond between the CH and the two methyl groups of the isobutyl substituent is common. This would lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z = 218, or the loss of an isopropyl radical, leading to a fragment corresponding to the iodopyridinyl-methyl cation.

Loss of the Isobutyl Group: The entire isobutyl group can be lost, leading to a fragment at m/z = 204, corresponding to the 4-iodopyridinyl cation. The fragmentation of this ion would be similar to that of 4-iodopyridine (B57791) itself. nih.gov

Pyridine Ring Fission: At higher energies, the pyridine ring itself can fragment, leading to smaller charged species.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity |

| 261 | [C₉H₁₂IN]⁺ (Molecular Ion, M⁺) |

| 246 | [M - CH₃]⁺ (Loss of a methyl radical) |

| 218 | [M - C₃H₇]⁺ (Loss of a propyl radical) |

| 204 | [M - C₄H₉]⁺ (Loss of the isobutyl radical) |

| 134 | [M - I]⁺ (Loss of an iodine radical) |

| 77 | Pyridine ring fragments |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups and analyze the molecular vibrations of this compound.

Research Findings: The IR and Raman spectra provide complementary information. The IR spectrum of this compound is expected to display characteristic absorption bands for the pyridine ring, the isobutyl group, and the carbon-iodine bond. acs.org

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the isobutyl group would appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C and C=N Stretching: The characteristic ring stretching vibrations of the pyridine moiety are expected in the 1400-1600 cm⁻¹ region. elixirpublishers.com

C-H Bending: Aliphatic C-H bending modes for the isobutyl group (CH₃ and CH₂ scissoring and rocking) will be visible in the 1360-1470 cm⁻¹ range. Aromatic C-H out-of-plane bending modes are found in the 700-900 cm⁻¹ region and are characteristic of the substitution pattern.

C-I Stretching: The C-I stretching vibration is expected to appear as a strong band in the far-infrared or low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹. asianpubs.org

Raman spectroscopy is particularly useful for observing the symmetric vibrations and the C-I bond, which may be weak in the IR spectrum. The symmetric ring breathing mode of the pyridine ring would be a prominent feature in the Raman spectrum. cdnsciencepub.com

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Technique |

| 3050 - 3150 | Aromatic C-H Stretching | IR, Raman |

| 2850 - 2960 | Aliphatic C-H Stretching (isobutyl) | IR, Raman |

| 1550 - 1600 | C=N and C=C Ring Stretching | IR, Raman |

| 1450 - 1470 | CH₂ Scissoring and CH₃ Asymmetric Bending | IR |

| 1365 - 1385 | CH₃ Symmetric Bending (gem-dimethyl split) | IR |

| 990 - 1050 | Ring Breathing Mode | Raman (strong) |

| 700 - 900 | Aromatic C-H Out-of-Plane Bending | IR (strong) |

| 500 - 600 | C-I Stretching | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule, which are primarily associated with the π-system of the pyridine ring.

Research Findings: Pyridine itself exhibits two main absorption bands in its UV spectrum: a strong band around 251 nm attributed to a π→π* transition and a weaker band around 270 nm resulting from an n→π* transition. researchgate.net The introduction of substituents on the pyridine ring typically causes a bathochromic (red) shift in these absorption maxima.

For this compound, both the iodine atom and the isobutyl group are expected to shift the absorption bands to longer wavelengths compared to unsubstituted pyridine. The iodine atom, with its lone pairs of electrons, can participate in resonance with the ring, and its high polarizability also affects the electronic transitions. The alkyl group has a weak electron-donating effect. Therefore, the π→π* and n→π* transitions are expected to be shifted to approximately 260-280 nm. The exact λ_max values and molar absorptivity coefficients (ε) would be determined by recording the spectrum in a suitable non-polar solvent like hexane (B92381) or ethanol. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.

Research Findings: While a specific crystal structure for this compound has not been reported, analysis of related structures allows for a detailed prediction. X-ray analysis would confirm the planarity of the pyridine ring and determine the precise conformation of the isobutyl group relative to the ring. Key structural parameters to be determined would include the C-I, C-N, and various C-C bond lengths and the angles within the pyridine ring and the substituent.

Chromatographic Methods for Purity Assessment and Isolation

The purity assessment and isolation of this compound and its derivatives are critical steps in its synthesis and characterization, ensuring the removal of starting materials, by-products, and other impurities. Chromatographic techniques are indispensable for these purposes, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase. The choice of chromatographic method depends on the scale of the separation, the physicochemical properties of the target compound and its impurities, and the desired level of purity.

Thin-Layer Chromatography (TLC) is a fundamental technique for the rapid, qualitative monitoring of reaction progress and for the preliminary assessment of the purity of this compound. It is also instrumental in developing optimal solvent systems for column chromatography. For substituted pyridines, silica (B1680970) gel 60 F254 plates are commonly employed as the stationary phase. nih.govptfarm.pl A variety of mobile phases can be utilized, with the polarity adjusted to achieve optimal separation. A common mobile phase for pyridine derivatives is a mixture of a non-polar solvent, such as hexane or dichloromethane, and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727). google.com Visualization of the separated spots on the TLC plate can be achieved under UV light (254 nm), and also by using chemical staining agents such as iodine vapor or a solution of potassium permanganate. nih.gov

Column Chromatography is the most prevalent method for the preparative purification of this compound and its derivatives. organic-chemistry.org This technique employs a stationary phase, typically silica gel, packed into a column. The crude product is loaded onto the column and eluted with a solvent system, often guided by prior TLC analysis. rsc.org Gradient elution, where the polarity of the mobile phase is gradually increased, is frequently used to separate compounds with a wide range of polarities. For instance, a gradient of ethyl acetate in hexane is a common choice for the purification of substituted pyridines. google.com The fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative determination of the purity of this compound. It offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC is a common mode used for the analysis of substituted pyridines. researchgate.net In this mode, a non-polar stationary phase (e.g., C18 or phenyl-hexyl) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and resolution. researchgate.netsielc.com The presence of the basic pyridine nitrogen can sometimes lead to peak tailing due to interaction with residual silanol (B1196071) groups on the silica-based stationary phase. chromforum.org This can be mitigated by using end-capped columns or by the addition of a small amount of an amine, like triethylamine, to the mobile phase. chromforum.org A vendor of this compound indicates the availability of HPLC and LC-MS data for this compound, underscoring the utility of this technique. bldpharm.com

Interactive Data Table: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Value | Reference |

| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | researchgate.net |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile | sielc.com |

| Gradient | 20% B to 80% B over 15 minutes | General Practice |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 254 nm | ptfarm.pl |

| Injection Volume | 10 µL | General Practice |

| Column Temp. | 30 °C | General Practice |

| Expected Rt | ~8.5 min (dependent on exact system) | Inferred |

Gas Chromatography (GC) is another valuable technique for the purity assessment of volatile and thermally stable compounds like this compound. Capillary GC, with its high resolving power, is particularly well-suited for separating complex mixtures of substituted pyridines. nih.gov Both polar and non-polar capillary columns can be used. A non-polar column, such as one coated with DB-5 (5% phenyl-methylpolysiloxane), separates compounds primarily based on their boiling points. A polar column, on the other hand, provides separation based on specific interactions, such as dipole-dipole interactions. nih.gov The use of a mass spectrometer as a detector (GC-MS) allows for the identification of impurities based on their mass spectra. For iodinated aromatic compounds, GC-MS is a powerful tool for trace analysis. nih.govresearchgate.net

Interactive Data Table: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value | Reference |

| Column | Rxi-5MS, 30 m x 0.25 mm x 0.25 µm | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Inlet Temp. | 270 °C | nih.gov |

| Oven Program | 40 °C (1 min), then 10 °C/min to 280 °C (1 min) | nih.gov |

| Ion Source Temp. | 200 °C | nih.gov |

| MS Mode | Electron Ionization (EI) | nih.gov |

| Kováts Index | Calculable for structural correlation | nih.gov |

Computational and Theoretical Investigations of 4 Iodo 3 Isobutylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

DFT calculations would be a powerful tool to elucidate the electronic properties of 4-Iodo-3-isobutylpyridine. These studies could provide fundamental insights into the molecule's reactivity, stability, and spectroscopic characteristics.

A primary objective of DFT calculations would be to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap typically suggests higher reactivity. The analysis would reveal regions of the molecule susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

No experimental or theoretical data is currently available.

Further analysis of the molecular orbitals would detail the contributions of individual atoms and functional groups (the pyridine (B92270) ring, the isobutyl group, and the iodine atom) to the HOMO and LUMO. This would pinpoint the specific atoms involved in electron donation and acceptance. Additionally, calculating the Mulliken or Natural Bond Orbital (NBO) charge distribution would quantify the partial charges on each atom, offering a deeper understanding of the molecule's polarity and intermolecular interaction potential.

Conformational Analysis and Potential Energy Surfaces

The isobutyl group attached to the pyridine ring is flexible, allowing for multiple rotational conformations (rotamers). A thorough conformational analysis, conducted by systematically rotating the single bonds of the isobutyl chain and calculating the corresponding energy, would identify the most stable, low-energy conformations of this compound. The results would be visualized as a potential energy surface, mapping the energy landscape as a function of dihedral angles. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling could be employed to investigate the mechanisms of reactions involving this compound. For instance, in reactions like Suzuki or Heck couplings, which are common for iodo-aromatic compounds, DFT can be used to model the transition states and intermediates. This would provide activation energies and reaction energy profiles, helping to predict the feasibility and selectivity of different reaction pathways. Such studies are instrumental in optimizing synthetic routes and understanding reaction kinetics.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating properties such as NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and UV-Vis electronic transitions, a theoretical spectrum of this compound can be generated. While some basic experimental data may exist bldpharm.com, comparing these predicted spectra with experimentally obtained spectra would serve to validate the computational models used and aid in the interpretation of experimental results.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | Data not available | Data not available |

| ¹³C NMR (δ, ppm) | Data not available | Data not available |

| Key IR Frequencies (cm⁻¹) | Data not available | Data not available |

No comprehensive experimental or theoretical spectroscopic data is currently available for comparison.

Molecular Dynamics Simulations for Solution-Phase Behavior

To understand the behavior of this compound in a solvent, molecular dynamics (MD) simulations would be necessary. MD simulations model the movement of the molecule and surrounding solvent molecules over time. This approach can provide insights into solvation effects, the preferred conformational states in solution, and the dynamics of intermolecular interactions. Such simulations are particularly valuable for predicting properties like solubility and how the molecule might behave in a biological or industrial medium.

Quantum Chemical Studies of Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This phenomenon arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the halogen atom along the extension of the covalent bond. The iodine atom in this compound is a prime candidate for forming strong halogen bonds due to its high polarizability.

Theoretical investigations on various halogenated compounds have established that the strength of the halogen bond increases with the size and polarizability of the halogen atom. nih.gov Consequently, iodine-centered halogen bonds are among the strongest. Studies on systems like N-(4-halogenobenzyl)-3-halogenopyridinium halides have shown that the geometry of the halogen bond is a critical factor, with a strong tendency for linearity. nih.gov The interaction between the halogen on the pyridine ring and a halogenide anion was found to be the dominant interaction, influencing the crystal packing. nih.gov This suggests that the iodine atom in this compound would be a dominant interaction site in the presence of suitable halogen bond acceptors.

The nature of these interactions has been dissected using methods like Symmetry Adapted Perturbation Theory (SAPT). nih.gov These analyses reveal that halogen bonds are a nuanced interplay of electrostatic and dispersion forces. nih.gov For heavier halogens like iodine, the electrostatic component becomes increasingly significant. nih.gov The substitution pattern on the aromatic ring also plays a crucial role. In the case of this compound, the electron-donating nature of the isobutyl group at the 3-position could subtly influence the electronic properties of the pyridine ring and, consequently, the characteristics of the σ-hole on the iodine atom.

Furthermore, computational studies on complex supramolecular structures have leveraged the directionality and strength of iodine-centered halogen bonds. For instance, a triple helicate designed to encapsulate iodide ions utilized 3-iodopyridinium units as the halogen bond donors. nih.gov This work underscores the robustness and geometric predictability of halogen bonds involving iodine on a pyridine scaffold, which would be analogous to the interactions expected for this compound.

To provide a quantitative perspective, the table below summarizes findings from computational studies on analogous systems, which can serve as a reasonable approximation for the interactions involving this compound.

| Interacting Molecules | Method/Basis Set | Calculated Interaction Energy (kcal/mol) | Key Geometric Parameters | Reference |

| H₃CI···OCH₂ | CCSD(T)/aug-cc-pVTZ | -3.72 | Not specified | nih.gov |

| N-(4-iodobenzyl)-3-iodopyridinium bromide | X-ray Diffraction & DFT | Not specified | I···Br⁻ distance: 3.033 Å, C-I···Br⁻ angle: 176.6° | nih.gov |

| N-(4-bromobenzyl)-3-iodopyridinium bromide | X-ray Diffraction & DFT | Not specified | I···Br⁻ distance: 3.045 Å, C-I···Br⁻ angle: 177.3° | nih.gov |

| Iodide-binding triple helicate with 3-iodopyridinium units | X-ray Diffraction | Not specified | Average I···I⁻ distance: 3.4 Å | nih.gov |

Table 1: Theoretical and Experimental Data on Halogen Bonding in Related Systems

The data clearly indicates that iodine-centered halogen bonds are strong and highly directional. The interaction energies, as seen in the halomethane-formaldehyde complex, can be significant, approaching that of moderate hydrogen bonds. nih.gov The geometric parameters from the crystallographic studies of substituted iodopyridinium salts reveal near-linear C-I···X⁻ angles, a hallmark of strong halogen bonds. nih.gov These findings collectively suggest that this compound is a potent halogen bond donor, capable of forming stable and well-defined supramolecular architectures.

Applications of 4 Iodo 3 Isobutylpyridine in Advanced Organic Synthesis

Role as a Key Building Block for Complex Heterocyclic Architectures

The presence of an iodine atom at the 4-position of the pyridine (B92270) ring makes 4-Iodo-3-isobutylpyridine an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity is fundamental to its role in the construction of complex heterocyclic architectures, including polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. thieme-connect.denih.govmun.ca Synthetic strategies often involve the coupling of the iodo-pyridine with other cyclic or acyclic partners to build elaborate molecular frameworks.

For instance, palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, allow for the introduction of aryl, heteroaryl, or alkynyl groups at the 4-position. This capability enables the extension of the pyridine core into larger, conjugated systems. The isobutyl group at the 3-position can play a crucial role in these syntheses by enhancing the solubility of intermediates and final products in organic solvents, thereby facilitating reaction conditions and purification processes. While direct examples of this compound in the synthesis of N-doped heptalene (B1236440) derivatives have not been extensively reported, the established methodologies for creating such highly twisted, non-planar structures often rely on precursors with similar reactivity profiles. thieme-connect.de

Precursor in the Synthesis of Substituted Pyridine-Based Ligands and Catalysts

Substituted pyridines, particularly bipyridines, are privileged ligands in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of metal ions. nih.govmdpi.commdpi.comresearchgate.net this compound serves as a valuable precursor for the synthesis of tailored pyridine-based ligands. The iodine atom can be readily displaced through cross-coupling reactions to introduce another pyridine ring or other coordinating moieties, leading to the formation of bidentate or polydentate ligands.

The general synthetic approach involves the coupling of this compound with a suitable boronic acid or organotin reagent derived from another heterocyclic system. The resulting ligands can then be complexed with transition metals like palladium, copper, or silver to generate catalysts for various organic transformations. nih.govmdpi.com For example, palladium complexes bearing N-heterocyclic indolyl or pyridine-triazole ligands have demonstrated catalytic activity in Suzuki-Miyaura coupling reactions. nih.govelsevierpure.com The isobutyl substituent on the pyridine ring can influence the steric and electronic properties of the resulting ligand, which in turn can affect the catalytic activity and selectivity of the metal complex.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Ligand Synthesis

| Catalyst Precursor Type | Coupling Partners | Resulting Ligand Type | Potential Catalytic Application |

| Palladium complexes with N-heterocyclic indolyl ligands | Aryl halides and phenylboronic acid | Indolyl-functionalized pyridines | Suzuki C-C coupling |

| Palladium(II) complexes with pyridine-triazole ligands | Aryl bromides and phenylboronic acid | Pyridine-triazole bidentate ligands | Suzuki-Miyaura coupling |

Utility in Divergent Synthesis for Chemical Library Generation

The concept of divergent synthesis is a powerful strategy in medicinal chemistry for the rapid generation of a library of structurally related compounds for biological screening. wisc.eduvu.nl this compound is an ideal starting point for such synthetic endeavors. The two distinct functional handles—the reactive iodo group and the isobutyl chain—allow for a multitude of chemical modifications.

Starting from this single precursor, a diverse library of compounds can be synthesized. The iodo group can be subjected to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce various substituents at the 4-position. Concurrently or sequentially, the isobutyl group can be modified, for instance, through C-H activation or other functionalization strategies, although this is often more challenging. acs.org This divergent approach allows for the systematic exploration of the chemical space around the 3,4-disubstituted pyridine core, which is crucial for lead optimization in drug discovery programs. escholarship.orgnih.govnih.gov

Intermediate in the Preparation of Advanced Organic Materials

The unique electronic properties of pyridine-containing molecules make them attractive components for advanced organic materials with applications in electronics and photonics. bldpharm.com While specific examples detailing the use of this compound in the synthesis of optoelectronic components or polymers are not widespread in publicly available literature, its structural motifs suggest its potential as a valuable intermediate.

The ability to undergo cross-coupling reactions makes it a suitable monomer for the synthesis of conjugated polymers. For example, polymerization of di-functionalized monomers containing the this compound unit could lead to polymers with tailored electronic and photophysical properties. The isobutyl group could enhance the processability of these materials by improving their solubility in common organic solvents, a critical factor for their incorporation into devices. Chemical suppliers often categorize such compounds under headings like "OLED Materials" and "Electronic Materials," indicating their potential, though not necessarily realized, application in this field. bldpharm.com

Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity or chemical reactivity. nih.gov this compound can serve as a scaffold for the design and synthesis of analogs for such studies. By systematically modifying the substituents at the 3- and 4-positions, researchers can probe the impact of steric and electronic effects on a particular outcome.

For example, in the context of medicinal chemistry, a series of analogs could be prepared where the iodo group is replaced with other halogens (bromo, chloro) or with various aryl or alkyl groups via cross-coupling. Similarly, the isobutyl group could be replaced with other alkyl chains of varying length and branching. edx.orggoogle.com The evaluation of these analogs in a biological assay or as catalysts in a chemical reaction can provide valuable insights into the key structural features required for optimal performance. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and catalyst development. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of substituted pyridines is a cornerstone of organic chemistry. researchgate.net While traditional methods for preparing iodopyridines, such as the diazotation-Sandmeyer reaction of the corresponding aminopyridine, are effective, they often involve harsh conditions and generate significant waste. tandfonline.comchempanda.com Emerging research focuses on creating more efficient and environmentally benign synthetic routes.

One promising area is the development of one-step syntheses from readily available starting materials. For instance, iodine-mediated electrophilic cyclization of N-propargylic β-enaminones has emerged as a facile and efficient method for producing a variety of iodo-substituted pyridines with high functional group tolerance. metu.edu.tr Another innovative approach involves the use of microwave irradiation to accelerate reactions, as demonstrated in the one-step synthesis of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) from pentachloropyridine, which significantly reduces reaction times. orgchemres.org Researchers are also exploring transition-metal-free functionalization reactions, which offer a greener alternative to traditional catalytic methods. thieme-connect.comorganic-chemistry.org These modern approaches aim to improve yields, reduce the number of synthetic steps, and minimize the environmental impact associated with the synthesis of compounds like 4-iodo-3-isobutylpyridine.

Future synthetic strategies will likely focus on:

Direct C-H Iodination: Developing selective methods to directly introduce an iodine atom at the 4-position of a pre-functionalized 3-isobutylpyridine (B84229) ring.

Multi-component Reactions: Designing single-pot reactions that bring together multiple simple precursors to construct the complex pyridine (B92270) core in one efficient step. rsc.org

Catalytic Routes: Utilizing novel catalysts, including those based on earth-abundant metals or organocatalysts, to facilitate milder and more selective iodination and functionalization reactions. numberanalytics.com

Exploration of Unconventional Reactivity and Catalysis

The iodine atom in this compound is a key handle for a multitude of cross-coupling reactions. However, research is moving beyond standard applications to explore unconventional reactivity. This includes investigating the compound's potential role as a catalyst or its participation in novel reaction cascades.

A notable area of exploration is the "halogen dance" reaction, where a base can catalyze the isomerization of an aryl halide. This has been used to achieve the 4-selective substitution of 3-bromopyridines by generating a pyridyne intermediate that is then intercepted by a nucleophile. rsc.org Applying such a strategy to this compound could open up new pathways for functionalization at different positions on the pyridine ring.

The reactivity of the pyridine nitrogen also presents opportunities. The formation of N-amidopyridinium salts can activate the pyridine ring for photochemical C4-alkylation without the need for an external photocatalyst. organic-chemistry.org Furthermore, the electronic properties of the pyridine ring, influenced by the isobutyl and iodo substituents, can be tuned to control its reactivity. For example, the radical cation of 4-iodopyridine (B57791) exhibits unusual reactivity in the gas phase due to its electronic structure. nih.gov

Future research in this area will likely investigate:

Photoredox Catalysis: Using this compound as a substrate in light-driven reactions to form complex molecules under mild conditions. organic-chemistry.org

Dual-Role Reagents: Exploring scenarios where the compound acts as both a reactant and a ligand or catalyst in a single transformation.

Unusual Coupling Partners: Moving beyond typical boronic acids and amines to explore reactions with less conventional nucleophiles and electrophiles.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. numberanalytics.comnih.govthieme-connect.comorganic-chemistry.orgbeilstein-journals.orgresearchgate.net The synthesis of heterocyclic compounds, including pyridines, is increasingly being adapted to flow systems. nih.govbeilstein-journals.orgresearchgate.net For this compound, flow chemistry could enable safer handling of potentially hazardous reagents and intermediates, as well as provide precise control over reaction parameters like temperature and residence time, leading to higher yields and purities. thieme-connect.comorganic-chemistry.org

Automated synthesis platforms, which can perform multiple reaction steps and purifications without manual intervention, are also becoming more prevalent in chemical research. nih.govsynplechem.comchemrxiv.orgrsc.org These systems can accelerate the discovery of new derivatives of this compound by rapidly creating libraries of related compounds for screening. nih.gov Capsule-based automated synthesizers, for example, use pre-packaged reagents to carry out specific transformations, streamlining the synthetic process. synplechem.comchemrxiv.org

The table below outlines the key advantages of integrating the synthesis and derivatization of this compound into these modern platforms.

| Feature | Advantage in Continuous Flow | Advantage in Automated Synthesis |

| Safety | Enhanced thermal control, minimizing risks of exothermic reactions. thieme-connect.com | Reduced handling of hazardous materials by the user. chemrxiv.org |